molecular formula C15H14F2N2O3S B3004623 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903035-67-5

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B3004623
CAS No.: 1903035-67-5
M. Wt: 340.34
InChI Key: HJRAJCSKGOLVJR-UHFFFAOYSA-N
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Description

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyrrolidine ring sulfonylated at the 1-position with a 3,4-difluorophenyl group and linked via an ether bond at the 3-position to a pyridine ring. The sulfonyl group contributes to polarity and hydrogen-bonding capacity, while the 3,4-difluorophenyl moiety increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c16-13-5-4-12(9-14(13)17)23(20,21)19-8-6-11(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRAJCSKGOLVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a 3,4-difluorophenylsulfonyl group. The synthesis typically involves the following steps:

  • Formation of Pyrrolidine Intermediate : The reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions.
  • Coupling Reaction : The sulfonylated pyrrolidine is then reacted with a pyridine derivative (e.g., 2-chloropyridine) in the presence of a base like potassium carbonate to yield the final product.

This multi-step synthesis highlights the complexity and precision required to produce this compound in high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The difluorophenylsulfonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity involved in various physiological processes .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human cervical carcinoma (HeLa) and leukemia (L1210) cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Effects

In vitro studies have also evaluated the anti-inflammatory properties of related sulfonamide compounds. These studies suggest that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds with similar structures demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .

Case Studies

  • Study on Antiproliferative Effects : A study evaluating the antiproliferative activity of various synthesized compounds showed that those with a similar structural framework to this compound exhibited promising results against HeLa cells with IC50 values comparable to established anticancer drugs .
  • Inflammation Model : Another investigation utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory efficacy. Compounds structurally related to this compound showed significant reductions in edema compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Biological Activity Cell Line/Model IC50 Value (μM) Reference
AntiproliferativeHeLa<10
COX-2 InhibitionIn vitro0.02 - 0.04
Anti-inflammatoryRat Paw Edema ModelSignificant Reduction

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as a valuable scaffold for drug development, particularly in designing inhibitors targeting specific enzymes or receptors. The presence of the difluorophenylsulfonyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities.

Case Study: Inhibitors of Enzyme Activity
Research has indicated that derivatives of 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can act as inhibitors for various enzymes involved in disease pathways. For instance, compounds with similar structures have shown promise in inhibiting serine proteases, which are implicated in cancer progression .

2. Biological Studies

The compound's unique structure allows researchers to investigate the biological effects of fluorinated sulfonyl groups on cellular activity. This area of research is crucial for understanding how modifications at the molecular level can influence pharmacodynamics and pharmacokinetics.

Case Study: Fluorinated Compounds in Drug Design
Studies have demonstrated that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. For instance, the incorporation of fluorine into drug candidates has been linked to improved interactions with biological targets, leading to increased efficacy.

3. Materials Science

Due to its distinctive electronic properties, this compound is being explored for applications in materials science. Its potential use in creating novel materials with specific electronic or optical characteristics positions it as a candidate for advanced material applications.

Case Study: Organic Electronics
Research into organic semiconductors has identified compounds similar to this compound as promising materials for developing organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfonamide group contributes to charge transport properties essential for these applications .

Comparison with Similar Compounds

Chalcone Derivatives (1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

Unlike the chalcone derivative described in , which has a propenone linker and hydroxyl/pyridine substituents, the target compound replaces the α,β-unsaturated ketone with a pyrrolidine-sulfonyl-ether scaffold.

Pyrrolidine-Oxadiazole Derivatives (Compounds 1a and 1b)

Compounds 1a and 1b () feature pyrrolidin-3-yl oxy groups attached to phenyl rings but differ in substitution patterns. The target compound’s 3,4-difluorophenylsulfonyl group introduces stronger electron-withdrawing effects compared to the phenylethyl substituents in 1a/1b, which may alter binding affinities in biological targets (e.g., enzymes or ion channels) .

Hexahydroquinoline Derivatives (Q1–14)

The hexahydroquinoline derivatives in incorporate cyclohexanedione and aniline moieties, resulting in fused bicyclic systems.

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Compound Molecular Weight Melting Point (°C) Key Substituents Lipophilicity (LogP) <sup>†</sup>
Target Compound ~378.35* Not reported 3,4-Difluorophenylsulfonyl, pyridine ~2.8 (estimated)
Chalcone Derivative () ~269.28 268–287 Hydroxyl, pyridine, propenone ~1.5–2.0
Pyrrolidine-Oxadiazole 1a () ~430.45 Not reported Phenylethyl, oxadiazole ~3.1 (estimated)
Hexahydroquinoline Q1 () ~466.50 268–287 Chlorophenyl, methoxyphenyl ~3.5

*Molecular weight calculated from empirical formula.

The target compound’s higher molecular weight and moderate lipophilicity suggest balanced solubility and permeability, advantageous for oral bioavailability. The 3,4-difluorophenyl group likely reduces metabolic oxidation compared to non-fluorinated analogs, as seen in .

Antiviral and Enzyme Inhibition Potential

Compounds with pyrrolidine-ether linkages, such as those in , exhibit antiviral activity by inhibiting viral proteases or polymerases. The target compound’s sulfonyl group may enhance binding to catalytic serine or cysteine residues, analogous to sulfonamide drugs . In contrast, chalcone derivatives () often act as antioxidants or anti-inflammatory agents, highlighting divergent therapeutic applications .

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